molecular formula C16H15NO3 B14759779 (3-Nitrophenyl)(2,4,6-trimethylphenyl)methanone CAS No. 1153-77-1

(3-Nitrophenyl)(2,4,6-trimethylphenyl)methanone

Cat. No.: B14759779
CAS No.: 1153-77-1
M. Wt: 269.29 g/mol
InChI Key: YLCUFELXVUALEV-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)(2,4,6-trimethylphenyl)methanone is an organic compound that belongs to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. This particular compound features a nitro group on one phenyl ring and three methyl groups on the other phenyl ring, making it a unique derivative of benzophenone .

Preparation Methods

The synthesis of (3-Nitrophenyl)(2,4,6-trimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(3-Nitrophenyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(3-Nitrophenyl)(2,4,6-trimethylphenyl)methanone has several scientific research applications, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, as the nitro group can interact with biological molecules.

    Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying drug interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)(2,4,6-trimethylphenyl)methanone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

(3-Nitrophenyl)(2,4,6-trimethylphenyl)methanone can be compared with other benzophenone derivatives, such as:

    Benzophenone: The parent compound with no substituents on the phenyl rings.

    4-Nitrobenzophenone: A derivative with a nitro group on the para position of one phenyl ring.

    2,4,6-Trimethylbenzophenone: A derivative with three methyl groups on one phenyl ring.

The uniqueness of this compound lies in the combination of the nitro group and the trimethyl substitution, which can lead to distinct chemical and biological properties .

Properties

CAS No.

1153-77-1

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(3-nitrophenyl)-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C16H15NO3/c1-10-7-11(2)15(12(3)8-10)16(18)13-5-4-6-14(9-13)17(19)20/h4-9H,1-3H3

InChI Key

YLCUFELXVUALEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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